molecular formula C12H14N2O2 B8288641 6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione

6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8288641
M. Wt: 218.25 g/mol
InChI Key: HACWFGRHLNPBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977107

Procedure details

4,5-Diethyl-1,2-diaminobenzene (24 ) (459 mg, 2.80 mmol) was dissolved in 4 N hydrochloric acid (12 mL) at 90° C. Oxalic acid dihydrate (983 mg, 6.47 mmoL) was added to this solution in one portion with stirring under N2. The mixture was refluxed at 130-5° C. (oil bath) for 3 h. A yellow solid precipitated, which was collected by suction filtration and dried in vacuo overnight, giving 538 mg (88%) of the title compound 25 as a brown solid; mp>360° C.; 1H NMR (DMSO-d6, 300 MHz) δ 1.092 (t, 6H, J=7.5 Hz), 2.510 (q, 4H, J=7.5 Hz), 6.867 (s, 2H), 11.742 (s, 2H). EIMS m/e 218 (95, M+), 203 (100, M+ --CH3). (HPLC purity 100%)
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
983 mg
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([CH2:9][CH3:10])=[CH:7][C:6]([NH2:11])=[C:5]([NH2:12])[CH:4]=1)[CH3:2].O.O.[C:15](O)(=[O:19])[C:16](O)=[O:17]>Cl>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[CH2:9][CH3:10])[NH:11][C:16](=[O:17])[C:15](=[O:19])[NH:12]2)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
459 mg
Type
reactant
Smiles
C(C)C1=CC(=C(C=C1CC)N)N
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
983 mg
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 62.5) °C
Stirring
Type
CUSTOM
Details
with stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated
FILTRATION
Type
FILTRATION
Details
which was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2NC(C(NC2=CC1CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 538 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.